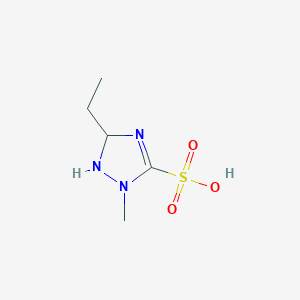![molecular formula C11H13N3OS2 B14493863 N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine CAS No. 63504-14-3](/img/structure/B14493863.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine typically involves the reaction of 2-mercaptobenzothiazole with morpholine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multicomponent reactions, microwave irradiation, and one-pot synthesis techniques . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis . In anticancer applications, it can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- N-(1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is unique due to its specific structure, which combines the benzothiazole ring with a morpholine moiety.
Propiedades
Número CAS |
63504-14-3 |
|---|---|
Fórmula molecular |
C11H13N3OS2 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)morpholin-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c1-2-4-9-8(3-1)13-11(16-9)17-14-10-7-12-5-6-15-10/h1-4,10,12,14H,5-7H2 |
Clave InChI |
HMRVCGNVEXCVHD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)NSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)



